2-(Pyridin-4-yl)phenol
Description
2-(Pyridin-4-yl)phenol is an organic compound that features a phenol group attached to a pyridine ring
Properties
IUPAC Name |
2-pyridin-4-ylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-11-4-2-1-3-10(11)9-5-7-12-8-6-9/h1-8,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIUJHIHBPGGDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=NC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86610-20-0 | |
| Record name | 2-(pyridin-4-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-4-yl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This method is favored for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-(Pyridin-4-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Both the phenol and pyridine groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Piperidine derivatives.
Substitution: Various substituted phenols and pyridines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
2-(Pyridin-4-yl)phenol has demonstrated significant antimicrobial properties. Research indicates that derivatives of this compound exhibit efficacy against a range of bacterial strains and fungi. For instance, a study highlighted the compound's ability to inhibit the growth of pathogenic fungi such as Cytospora sp. and Fusarium solani .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. Results suggest that this compound can effectively scavenge free radicals, indicating potential applications in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
Research has shown that this compound can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammation-related conditions. Its structural features allow it to interact with biological pathways involved in inflammation .
Materials Science
Polymer Chemistry
this compound has been utilized in polymer synthesis due to its ability to participate in various chemical reactions. For example, it can serve as a monomer or crosslinking agent in the development of thermosetting resins. These resins exhibit enhanced thermal stability and mechanical properties, making them suitable for aerospace and automotive applications .
Coatings and Adhesives
The incorporation of this compound into coatings and adhesives has been explored to improve adhesion properties and resistance to environmental degradation. The phenolic hydroxyl group enhances bonding capabilities with substrates, leading to more durable coatings .
Analytical Chemistry
Spectrophotometric Applications
In analytical chemistry, this compound is employed as a chelating agent for metal ion determination. A notable application involves its use in spectrophotometric methods for the detection of cerium(IV), where it forms stable complexes that can be quantitatively analyzed .
Chromatographic Techniques
This compound is also utilized in high-performance liquid chromatography (HPLC) as a stationary phase modifier. Its unique structure allows for enhanced separation efficiency of complex mixtures, particularly in pharmaceutical analysis .
Case Studies
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-yl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- 4-(Pyridin-2-yl)phenol
- 4-(Pyridin-3-yl)phenol
- 2-(Pyridin-2-yl)phenol
- 2-(Pyridin-3-yl)phenol
Comparison: 2-(Pyridin-4-yl)phenol is unique due to the position of the pyridine ring, which influences its chemical reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different binding affinities and selectivities, making it a valuable compound for specific applications .
Biological Activity
2-(Pyridin-4-yl)phenol, also known as 4-pyridin-2-ylphenol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound consists of a phenolic group attached to a pyridine ring at the para position. This structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent. The compound's ability to form hydrogen bonds and π-π interactions is crucial for its biological activity.
Anticancer Properties
Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies indicate that compounds with similar structures can induce apoptosis in cancer cells by activating pathways involving caspase enzymes and inhibiting cell proliferation markers such as PCNA (Proliferating Cell Nuclear Antigen) .
Table 1: Antiproliferative Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 10 | Induction of apoptosis via caspase activation |
| 4-(2,6-Diphenyl-2H-pyrazolo) | K562 (Leukemia) | 5 | Inhibition of cell cycle progression |
| Novel derivatives | MV4-11 (Leukemia) | <10 | Modulation of apoptotic pathways |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in the active sites of enzymes, while the pyridine moiety can engage in π-π stacking interactions. These interactions can inhibit enzyme activity or modulate signaling pathways critical for cell survival and proliferation .
Enzyme Inhibition
Studies have shown that this compound can inhibit enzymes involved in cancer progression and inflammation. For example, it has been identified as a potential inhibitor of TGF-β signaling pathways, which are crucial for tumor growth and metastasis .
Antileishmanial Activity
In addition to anticancer properties, derivatives of this compound have been investigated for their antileishmanial activity. A study evaluating various compounds found that certain derivatives displayed potent activity against Leishmania species, suggesting a broader therapeutic potential beyond oncology .
In Vivo Studies
In vivo studies using animal models have further validated the anticancer efficacy of this compound. These studies often focus on tumor growth inhibition and overall survival rates in treated versus control groups, providing critical insights into the compound's therapeutic window and safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
